methyl 4-[(1E)-tridec-1-en-1-yl]benzoate
Description
Contextualization of Benzoate (B1203000) Esters in Contemporary Chemical Research
Benzoate esters are a well-established class of organic compounds characterized by a benzoate group attached to an alkyl or aryl group. wikipedia.org In contemporary chemical research, benzoate esters are recognized for their wide-ranging applications and versatile chemical properties. researchgate.netorganic-chemistry.org They are integral intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.net The ester functional group in benzoates can be readily synthesized through methods like Fischer esterification, which involves the reaction of benzoic acid and an alcohol in the presence of an acid catalyst, or by transesterification of crude methyl benzoate. researchgate.netacs.org
The aromatic ring of the benzoate moiety can be subjected to various electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups, which in turn modulates the molecule's physical and chemical properties. Furthermore, the ester group itself can undergo nucleophilic acyl substitution, providing a gateway to a variety of other functional groups. Current research often focuses on developing more efficient and environmentally friendly methods for their synthesis, including the use of novel catalysts and green chemistry principles. researcher.lifenumberanalytics.comrsc.orgnih.gov The stability and reactivity of benzoate esters make them valuable protecting groups in complex organic syntheses. organic-chemistry.org
Significance of Unsaturated Long-Chain Esters in Advanced Organic Synthesis and Materials Science
Unsaturated long-chain esters are molecules that contain one or more carbon-carbon double bonds within a long aliphatic chain attached to an ester group. These compounds are of paramount importance in both advanced organic synthesis and materials science due to the unique properties conferred by their long hydrocarbon tails and the reactive sites of their double bonds. acs.orgresearchgate.net
In organic synthesis, the double bonds in these esters serve as versatile functional handles for a variety of chemical transformations, including addition reactions, oxidation, and metathesis. organic-chemistry.org This allows for the construction of complex molecular architectures from simpler, often bio-based, starting materials. researchgate.net The synthesis of α,β-unsaturated esters, for instance, is a significant area of research as these motifs are present in numerous biologically active compounds and serve as key building blocks for further synthetic elaborations. researchgate.net
In materials science, the long aliphatic chains of these esters contribute to properties such as hydrophobicity and flexibility, while the unsaturation can be exploited for polymerization and cross-linking reactions. rug.nl This makes them valuable monomers for the synthesis of novel polymers and polycondensates with tailored thermal and mechanical properties. acs.orgnih.gov For example, long-chain aliphatic polyesters exhibit enhanced functional properties and are often biodegradable and chemically recyclable, making them attractive for applications in packaging, textiles, and structural materials. researchgate.net The degree of unsaturation and the length of the carbon chain are critical factors that influence the physical properties of these materials, such as their melting point and viscosity. acs.orgmdpi.com
Current Research Trajectories for Aromatic and Alkenyl Ester Compounds
Current research on compounds containing both aromatic and alkenyl ester functionalities, such as methyl 4-[(1E)-tridec-1-en-1-yl]benzoate, is directed towards several key areas. A major focus is the development of novel synthetic methodologies that are more efficient, selective, and sustainable. numberanalytics.comnih.gov This includes the use of new catalytic systems, such as those based on palladium and nickel, for cross-coupling reactions to construct the carbon-carbon bonds linking the aromatic and alkenyl groups. organic-chemistry.org Microwave-assisted synthesis is also being explored to accelerate reaction times and improve yields. researchgate.net
Another significant research trajectory is the exploration of the unique properties of these compounds for applications in materials science and biotechnology. numberanalytics.com The combination of a rigid aromatic ring and a flexible, reactive alkenyl chain can lead to materials with interesting liquid crystalline, photophysical, or biological properties. researchgate.net For instance, aromatic esters are being investigated for their potential use in the synthesis of polymers with unique characteristics and as building blocks for biologically active compounds. numberanalytics.com Research is also focused on understanding the structure-property relationships in these molecules to enable the rational design of new functional materials. The global market for aromatic compounds is projected to grow, driven by their increasing application in various industries. databridgemarketresearch.com
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential for further investigation within these current research trends. The synthesis of a related compound, methyl 4-[(1E)-2-(2H-1,3-benzodioxol-4-yl)-3-(cyclopropylamino)-3-oxoprop-1-en-1-yl]benzoate, highlights the ongoing interest in complex molecules containing the methyl benzoate substructure linked to a substituted alkenyl chain. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(E)-tridec-1-enyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23-2/h13-18H,3-12H2,1-2H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOVKLHEIIDXDW-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 1e Tridec 1 En 1 Yl Benzoate and Analogous Benzoate Esters
Esterification Strategies for Aromatic Carboxylic Acids and Alkenols
The formation of an ester from a carboxylic acid and an alcohol is a fundamental reaction in organic synthesis. For aromatic carboxylic acids and long-chain alkenols, specific protocols and catalytic systems have been developed to optimize reaction efficiency and yield.
The direct esterification of carboxylic acids with alcohols, known as Fischer esterification, is a well-established method. chemguide.co.uk This acid-catalyzed equilibrium reaction typically involves heating the carboxylic acid and alcohol with a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uk To drive the reaction toward the formation of the ester, water, a byproduct, is often removed. For the synthesis of aromatic esters, various catalysts and reaction conditions have been explored to improve yields and reduce reaction times. derpharmachemica.com
Commonly used catalysts for the esterification of aromatic carboxylic acids include:
Concentrated Sulfuric Acid derpharmachemica.com
Hydrogen Chloride derpharmachemica.com
Thionyl Chloride derpharmachemica.com
Dicyclohexylcarbodiimide (DCC) with an aminopyridine derpharmachemica.com
Various solid-supported catalysts like SiO2/NaHSO4 and Amberlyst 15 derpharmachemica.com
The choice of catalyst and conditions can be influenced by the specific substrates and the desired purity of the final product. For instance, a protocol using phosphorus oxychloride (POCl3) has been shown to be effective for the esterification of aromatic carboxylic acids with various alcohols, yielding quantitative results at relatively low temperatures. derpharmachemica.com This method is also tolerant of other functional groups, demonstrating its chemoselectivity. derpharmachemica.com
Zirconyl chloride octahydrate (ZrOCl2·8H2O) has emerged as an efficient, cost-effective, and reusable catalyst for the esterification of carboxylic acids, including aromatic and long-chain aliphatic acids. semanticscholar.orgmdpi.comnih.govrsc.org This catalyst has demonstrated high activity under various conditions, including solvent-free reactions at ambient temperatures and under azeotropic reflux conditions to remove water, which can significantly increase the reaction rate. mdpi.comnih.gov
The catalytic activity of ZrOCl2·8H2O is attributed to the zirconium cation cluster, [Zr4(OH)8(H2O)16]8+. researchgate.net When supported on ordered mesoporous silica (B1680970) like MCM-41, the catalytic performance can be enhanced due to the high dispersion of the catalyst and increased contact between the catalyst and substrates. rsc.orgresearchgate.net This supported catalyst system has been successfully used for the esterification of long-chain carboxylic acids (C10–C18) with long-chain primary and secondary alcohols, achieving high yields. rsc.org
Table 1: Esterification of Various Carboxylic Acids with Alcohols using ZrOCl2·8H2O as a Catalyst
| Carboxylic Acid | Alcohol | Conditions | Yield (%) | Reference |
| Acrylic Acid | Various | Solvent-free, ambient temp. | Good | mdpi.comnih.gov |
| Other Carboxylic Acids | Various | Ambient temp. or 50°C | High | mdpi.comnih.gov |
| 4-Phenyl-butyric acid | Benzyl (B1604629) alcohol | Toluene, azeotropic reflux | 53 | mdpi.com |
| Long-chain aliphatic acids | Long-chain alcohols | - | High | rsc.org |
Microwave-assisted organic synthesis has gained significant attention as a method to accelerate chemical reactions. mdpi.comnih.govresearchgate.netdntb.gov.ua In the context of ester synthesis, microwave irradiation offers a significant advantage over conventional heating methods by dramatically reducing reaction times and often improving yields. mdpi.comnih.govresearchgate.netdntb.gov.ua This technique has been successfully applied to the synthesis of long-chain aromatic esters. mdpi.comnih.govresearchgate.netdntb.gov.ua
For example, the esterification of 3-phenyl-prop-2-en-1-ol with various acidic reagents to produce cinnamyl long-chain aroma esters was achieved in 10–20 minutes under microwave irradiation, whereas conventional heating required 30–65 hours to obtain comparable yields of over 90%. mdpi.com The reactions were conducted at 140°C under solvent-free conditions. mdpi.comnih.govresearchgate.netdntb.gov.ua This rapid and efficient method is attractive for practical applications, allowing for the high-yield synthesis of esters in a significantly shorter timeframe. mdpi.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Cinnamyl Long-Chain Esters
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 30–65 hours | >90 | mdpi.com |
| Microwave Irradiation | 10–20 minutes | High | mdpi.comnih.govresearchgate.netdntb.gov.ua |
Functionalization of Benzoic Acid Derivatives for Alkenyl Chain Introduction
An alternative approach to synthesizing compounds like methyl 4-[(1E)-tridec-1-en-1-yl]benzoate involves first preparing a suitable benzoic acid derivative and then introducing the unsaturated side chain. This can be achieved through various carbon-carbon bond-forming reactions.
Olefin metathesis, particularly cross-metathesis (CM), is a powerful tool for the formation of carbon-carbon double bonds. organic-chemistry.org This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, allows for the exchange of substituents between two alkenes. nih.govorganic-chemistry.org In the context of synthesizing long-chain alkenyl aromatic esters, cross-metathesis can be employed to couple a simpler alkene with an aromatic substrate containing a vinyl group.
For instance, the cross-metathesis of terminal alkenes with dienyl esters, promoted by a second-generation Grubbs-Hoveyda catalyst, can produce substituted dienyl esters in good yields. organic-chemistry.org This methodology has been applied to the synthesis of complex molecules and demonstrates high E-selectivity at the newly formed double bond. organic-chemistry.org Furthermore, cross-metathesis can be utilized for the direct synthesis of Z-alkenyl halides from substrates like methyl oleate, which can then be used in subsequent cross-coupling reactions to introduce the desired aromatic moiety. nih.gov
The efficiency of cross-metathesis can be influenced by the nature of the substrates and the catalyst used. For example, some reactions benefit from the use of additives or specialized catalysts to achieve high selectivity and yield. nih.govorganic-chemistry.org
Beyond metathesis, a variety of other carbon-carbon bond-forming reactions can be utilized to introduce unsaturated side chains onto benzoic acid derivatives. These methods often involve the coupling of an organometallic reagent with a halogenated or otherwise activated benzoic acid derivative.
On-surface synthesis has emerged as a technique for creating covalent C-C bonds between benzoic acid derivatives. researchgate.net While this is typically used for polymerization, the underlying principles of dehalogenation and subsequent coupling at elevated temperatures could be adapted for the introduction of specific side chains. researchgate.net
Enzymatic reactions, particularly those catalyzed by P450 enzymes, are known to facilitate C-C bond formation through radical coupling mechanisms. nih.gov While not a traditional synthetic organic chemistry approach, these biocatalytic methods offer high selectivity and are part of the broader landscape of C-C bond formation. nih.gov Radical-based C-C bond formations are also increasingly being explored in synthetic chemistry, often involving the attack of a substrate radical onto an sp2 center. nih.gov
The addition of organometallic reagents to carbonyl groups on a benzoic acid derivative, followed by dehydration, can also be a viable route to introduce an unsaturated side chain. researchgate.net This approach provides flexibility in the structure of the side chain that can be introduced.
Stereoselective Synthesis of (1E)-Alkenyl Moieties within Benzoate (B1203000) Ester Structures
The creation of the (1E)-alkenyl group attached to the benzoate core requires synthetic methods that offer high stereocontrol. Several classic and modern organic reactions have been adapted for this purpose, providing reliable pathways to the desired E-isomer.
Control of E-Stereoisomerism in Olefin Synthesis
The preferential formation of the (E)-alkene is a common feature of several olefination reactions, making them suitable for the synthesis of this compound. The Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Heck reaction are prominent examples. organicreactions.orgalfa-chemistry.comorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of (E)-alkenes from aldehydes and stabilized phosphonate (B1237965) carbanions. organicreactions.orgwikipedia.org This reaction is known for its high E-selectivity, especially when the phosphonate reagent contains an electron-withdrawing group. wikipedia.org For the synthesis of the target molecule, this would involve the reaction of methyl 4-(diethoxyphosphorylmethyl)benzoate with dodecanal (B139956). The thermodynamic stability of the E-isomer drives the reaction towards the desired product. wikipedia.org Factors influencing the stereoselectivity include the nature of the solvent, the base used, and the reaction temperature. researchgate.net
Table 1: Key Factors Influencing E-Selectivity in the Horner-Wadsworth-Emmons Reaction
| Factor | Influence on E-Selectivity | Rationale |
|---|---|---|
| Phosphonate Reagent | Stabilized phosphonates (with electron-withdrawing groups) favor E-alkenes. | The stabilized carbanion allows for equilibration to the more stable anti-intermediate, which leads to the E-alkene. |
| Aldehyde Structure | Sterically bulky aldehydes can enhance E-selectivity. | Increased steric hindrance in the transition state leading to the Z-alkene disfavors its formation. |
| Reaction Conditions | Higher temperatures and the use of Li+ or Na+ salts as bases generally improve E-selectivity. | These conditions promote the thermodynamic equilibration of intermediates to the more stable E-pathway. |
| Solvent | Aprotic solvents are commonly used. | Solvents like THF or DME facilitate the reaction without interfering with the ionic intermediates. |
The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes, often yielding the (E)-isomer with high selectivity. alfa-chemistry.commdpi.com This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone. mdpi.com For the synthesis of this compound, this would typically involve the reaction of a dodecyl sulfone with methyl 4-formylbenzoate (B8722198). The use of specific heteroaryl sulfones, such as those derived from 1-phenyl-1H-tetrazole-5-thiol (PT-sulfones), is known to provide excellent E-selectivity. organic-chemistry.org
The Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is also a viable route to (E)-alkenyl benzoates. organic-chemistry.org In the context of the target molecule, this would involve the coupling of methyl 4-bromobenzoate (B14158574) with 1-dodecene. The reaction typically proceeds with high trans-selectivity due to the syn-addition of the palladium-aryl species to the alkene followed by syn-β-hydride elimination. organic-chemistry.org
Chiral Induction Approaches in Unsaturated Ester Synthesis
While the primary focus is on the stereochemistry of the double bond, the introduction of chirality into the molecule, for instance in the tridecyl chain, is of significant interest for various applications. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis. researchgate.net
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. For the synthesis of an analogue of this compound with a chiral center in the alkyl chain, a chiral auxiliary could be attached to either the phosphonate reagent in an HWE reaction or to the alkene substrate in a Heck reaction. For instance, an unsaturated ester can be synthesized using a chiral auxiliary to control the facial selectivity of a reaction, leading to the formation of a specific enantiomer.
Asymmetric catalysis offers a more atom-economical approach to chiral induction. Chiral ligands complexed to a metal catalyst can create a chiral environment that influences the stereochemical outcome of the reaction. For example, in a Heck reaction, the use of a chiral phosphine (B1218219) ligand on the palladium catalyst can induce enantioselectivity in the formation of a new stereocenter. Similarly, asymmetric versions of the HWE reaction have been developed using chiral phosphonates or chiral bases to achieve enantioselective olefination.
The synthesis of long-chain unsaturated hydroxy fatty acids, which share structural similarities with the target molecule's side chain, has been accomplished using organocatalytic methods to establish chiral centers. nih.gov For instance, the synthesis of chiral terminal epoxides, which are then opened to form chiral secondary alcohols, demonstrates a viable strategy for introducing chirality into long aliphatic chains. nih.gov This approach could be adapted to prepare a chiral dodecanal precursor for subsequent olefination to yield a chiral analogue of this compound.
Table 2: Comparison of Synthetic Methodologies for (1E)-Alkenyl Benzoate Synthesis
| Synthetic Method | Typical Starting Materials | Key Advantages for (E)-Selectivity | Potential for Chiral Induction |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Methyl 4-(diethoxyphosphorylmethyl)benzoate, Dodecanal | High intrinsic E-selectivity with stabilized phosphonates. | Use of chiral phosphonates or chiral bases. |
| Julia-Kocienski Olefination | Methyl 4-formylbenzoate, Dodecyl heteroaryl sulfone | Excellent E-selectivity, particularly with PT-sulfones. | Use of chiral sulfones or aldehydes. |
| Heck Reaction | Methyl 4-bromobenzoate, 1-Dodecene | High trans-selectivity due to the reaction mechanism. | Asymmetric catalysis with chiral ligands. |
Computational Chemistry and Theoretical Investigations of Methyl 4 1e Tridec 1 En 1 Yl Benzoate
Quantum Chemical Approaches for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. For a compound like methyl 4-[(1E)-tridec-1-en-1-yl]benzoate , these methods would provide critical insights into its behavior at a molecular level.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For This compound , FMO analysis would likely show the HOMO localized on the electron-rich benzoate (B1203000) ring and the vinyl group, while the LUMO would also be centered on the aromatic system.
A hypothetical table of FMO properties would look like this:
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -X eV | Electron-donating capability |
| LUMO Energy | -Y eV | Electron-accepting capability |
| HOMO-LUMO Gap | (X-Y) eV | Chemical reactivity and stability |
Theoretical Prediction and Correlation of Spectroscopic Parameters (NMR, IR)
Computational chemistry can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. For This compound , these calculations would predict the specific resonance frequencies for the protons and carbons in the aromatic ring, the vinyl group, the long alkyl chain, and the methyl ester group. Comparing these theoretical spectra with experimental data serves as a powerful validation of the molecular structure. brainly.comuwlax.edu
IR Spectroscopy: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. This involves calculating the harmonic vibrational modes of the optimized molecular structure. Key predicted vibrations for this molecule would include the C=O stretch of the ester, C=C stretches of the aromatic ring and the alkene, and various C-H stretching and bending modes. researchgate.netdergipark.org.tr
A sample data table correlating experimental and theoretical data would be structured as follows:
Table: Hypothetical ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Theoretical Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | 166.5 | (Data not available) |
| Aromatic C1 | 130.0 | (Data not available) |
| Vinyl Cα | 128.8 | (Data not available) |
| Methoxy (B1213986) (OCH₃) | 52.1 | (Data not available) |
| Alkyl Chain CH₂ | 22.7 - 31.9 | (Data not available) |
Reactivity and Stability Assessments via Density Functional Theory (DFT) Descriptors
Conceptual DFT provides a range of "reactivity descriptors" that quantify a molecule's chemical behavior. researchgate.netscielo.org.mx These are calculated from the energies of the frontier orbitals and provide a more nuanced view of reactivity. mdpi.com
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Global Electrophilicity Index (ω): A measure of the ability to act as an electrophile.
These descriptors would help to classify the reactivity of This compound and predict its behavior in chemical reactions. acs.org For instance, they could indicate whether the molecule is more likely to participate in electrophilic or nucleophilic attacks. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases
While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of many molecules together in a liquid or solid state over time. riverpublishers.com For an amphiphilic molecule like This compound , with its polar benzoate head and long nonpolar alkyl tail, MD simulations would be particularly insightful. mdpi.com
These simulations could predict how the molecules arrange themselves in a solvent, whether they form aggregates or micelles, and how they might interact with a surface or a membrane. core.ac.uknih.gov This is highly relevant for applications in materials science or biology, where the collective behavior of molecules determines the macroscopic properties of the system. The long alkyl chain would be expected to drive self-assembly through hydrophobic interactions in polar solvents. comp-physics-lincoln.org
Chemical Reactivity and Degradation Pathways of Methyl 4 1e Tridec 1 En 1 Yl Benzoate
Hydrolytic Stability and Ester Cleavage Mechanisms
The stability of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate is significantly influenced by the presence of the ester functional group, which is susceptible to cleavage through hydrolysis. This process can be catalyzed by acids, bases, or enzymes, leading to the formation of methanol (B129727) and 4-[(1E)-tridec-1-en-1-yl]benzoic acid.
Acid- and Base-Catalyzed Hydrolysis Kinetics
The hydrolysis of benzoate (B1203000) esters can proceed through different mechanisms depending on the pH of the environment. epa.gov
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydrolysis of esters, including this compound, typically occurs via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. epa.gov This attack forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the bond between the acyl group and the oxygen atom of the methoxy (B1213986) group. The rate of this reaction is first-order with respect to both the ester and the hydroxide ion concentration. chemrxiv.org The presence of the long, electron-donating tridecenyl group at the para position is expected to slightly decrease the electrophilicity of the carbonyl carbon, thereby slowing the rate of hydrolysis compared to unsubstituted methyl benzoate.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid. The electronic effects of substituents on the benzene (B151609) ring can influence the rate of hydrolysis.
Table 1: Comparative Half-life (t1/2) for Base-Catalyzed Hydrolysis of Various Benzoate Esters
| Compound | Half-life (t1/2) in minutes |
|---|---|
| Methyl benzoate | 14 |
| Ethyl benzoate | 14 |
| Propyl benzoate | 19 |
| Butyl benzoate | 21 |
| Phenyl benzoate | 11 |
Data is representative and intended for comparative purposes.
Enzymatic Hydrolysis of Esters by Esterases
Esterase enzymes, such as carboxylesterases and lipases, are capable of catalyzing the hydrolysis of ester bonds. semanticscholar.org The enzymatic hydrolysis of benzoate esters has been demonstrated with enzymes like carboxypeptidase A and pig liver esterase. cdnsciencepub.comacs.org The mechanism of these enzymes typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the active site. semanticscholar.org The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and then an acyl-enzyme complex, releasing the alcohol. The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid and regenerate the enzyme.
The specificity and rate of enzymatic hydrolysis can be influenced by the structure of the ester, including the nature of both the acyl and the alkyl groups. acs.org For this compound, the large hydrophobic tridecenyl group may influence its binding affinity to the active site of certain esterases. While some enzymes show high specificity, others have broad substrate tolerance. researchgate.net For instance, studies on para-substituted O-benzoyl-2-hydroxybutanoic acids have shown that the electronic properties of the substituent can correlate with the kinetic parameters kcat and Km. cdnsciencepub.comcdnsciencepub.com
Table 2: Kinetic Parameters for Carboxypeptidase A Catalyzed Hydrolysis of para-Substituted O-benzoyl-2-hydroxybutanoic acids
| para-Substituent (X) | log kcat | log Km |
|---|---|---|
| CH3O | 1.17 | -2.15 |
| CH3 | 1.17 | -2.15 |
| Cl | 1.17 | -2.15 |
| CN | 1.17 | -2.15 |
| NO2 | 1.17 | -2.15 |
General correlation log kcat = 1.17σ + 1.17; log Km = -0.53σ − 2.15, where σ is the Hammett constant. Source: cdnsciencepub.com
Reactions at the Alkenyl Moiety
The (1E)-tridec-1-en-1-yl group contains a carbon-carbon double bond, which is a site of potential reactivity. Its conjugation with the benzene ring makes it analogous to a substituted styrene (B11656), influencing its chemical behavior.
Electrophilic and Radical Addition Reactions to the Double Bond
Electrophilic Addition: The double bond in the alkenyl side chain can undergo electrophilic addition reactions. The addition of electrophiles like hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) proceeds via the formation of a carbocation intermediate. youtube.comyoutube.com Due to the conjugation with the aromatic ring, the positive charge of the carbocation intermediate is stabilized at the benzylic position through resonance. This stabilization dictates the regioselectivity of the reaction, following Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, and the nucleophile adds to the more substituted (benzylic) carbon. youtube.com
Radical Addition: The double bond is also susceptible to radical addition reactions. libretexts.org These reactions are typically initiated by a radical species and proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgrsc.org For instance, under visible light-mediated atom transfer radical addition (ATRA) conditions, various radicals can be added across the double bond of styrene derivatives. rsc.orgacs.org The addition of the radical occurs in a way that generates the more stable benzylic radical intermediate. libretexts.orgacs.org
Epoxidation and Subsequent Ring-Opening Reactions
The carbon-carbon double bond can be converted into an epoxide (an oxirane ring) through reaction with peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other epoxidizing agents. scielo.org.cosciforum.net This reaction is an electrophilic addition where an oxygen atom is transferred from the peroxy acid to the double bond. The resulting epoxide of this compound would be a reactive intermediate.
Epoxides are versatile intermediates that can undergo ring-opening reactions with a variety of nucleophiles. mdpi.com This ring-opening can be catalyzed by either acid or base. researchgate.net In acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The attack generally occurs at the more substituted carbon (benzylic position) due to the stabilization of the partial positive charge. In basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom. The regioselectivity of the ring-opening of styrene oxide derivatives has been studied with nucleophiles such as amines, azides, and water. researchgate.netresearchgate.netacs.org
Polymerization and Crosslinking Potential of Unsaturated Esters
The presence of a vinyl group conjugated to the aromatic ring gives this compound the potential to undergo polymerization, similar to styrene. libretexts.org This polymerization can be initiated by radical, cationic, or anionic initiators. Radical polymerization is a common method for styrene and its derivatives, often initiated by compounds like benzoyl peroxide or azobisisobutyronitrile (AIBN). libretexts.org
The polymerization proceeds via a chain-growth mechanism where monomer units add sequentially to the growing polymer chain. libretexts.org The long tridecyl chain would likely influence the physical properties of the resulting polymer, potentially imparting greater flexibility or hydrophobicity compared to polystyrene.
If other unsaturated esters or monomers are present, copolymerization can occur. rsc.orgresearchgate.netorganic-chemistry.org Furthermore, if the molecule were to contain more than one polymerizable group, it could act as a crosslinker, forming a three-dimensional network structure. The single double bond in this compound, however, suggests it would primarily act as a monomer in a linear polymerization process.
Thermal Degradation Profiles of Aromatic Esters
Aromatic esters are known for their relatively high thermal stability. The degradation profile of these compounds is influenced by the molecular structure, particularly the nature of the groups attached to the aromatic ring and the ester functional group.
Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of materials by measuring mass loss as a function of temperature. For aromatic esters, TGA typically reveals the onset temperature of decomposition (Tdegr onset), which marks the beginning of significant mass loss. Studies on various aromatic esters show a wide range of decomposition temperatures, often well above their melting points. mdpi.com
For instance, research on a series of aromatic esters showed Tdegr onset ranging from 67°C to 220°C. mdpi.com It was noted that esters with two aromatic rings generally exhibit higher thermal stability than those with a single ring, which is attributed to increased π-π stacking interactions that stabilize the molecule. mdpi.com Aromatic polyesters, which contain repeating ester units, can have decomposition onset temperatures starting around 210°C, but this can be significantly improved to over 300°C by modifying pendent groups that cause instability. researchgate.net
The kinetics of decomposition, including the activation energy, can be calculated from TGA data. A study on an aromatic polyester (B1180765) identified two stages of decomposition with activation energies of 206 kJ/mol and 389 kJ/mol, respectively. researchgate.net Higher activation energy implies greater thermal stability.
Table 1: Illustrative Thermal Decomposition Data for Various Aromatic Esters
| Compound Type | Onset Decomposition Temp (Tdegr onset) | Endset Decomposition Temp (Tdegr endset) | Reference |
|---|---|---|---|
| Aromatic Ester (Me-2-Fu) | 67 °C | 213 °C | mdpi.com |
| Aromatic Ester (2,6-DMNDC) | 220 °C | >350 °C | mdpi.com |
| Aromatic Polyester (poly(DPA–IPC)) | ~210 °C | Not Specified | researchgate.net |
| Aromatic Polyester (poly(MDP–IPC)) | ~300 °C | Not Specified | researchgate.net |
The thermal decomposition of aromatic esters can proceed via several pathways. The specific mechanism is highly dependent on the molecular structure and the temperature. stackexchange.com
Ester Bond Cleavage : A primary degradation pathway involves the scission of the ester linkage. researchgate.net Pyrolysis-GC/MS studies on aromatic poly(ester-imide)s have shown that the cleavage of the ester linkage can initiate at temperatures as low as 350°C, leading to the breakdown of the polymer chain. researchgate.net
Radical Mechanisms : At high temperatures, homolytic cleavage can occur, forming free radicals. For example, benzyl (B1604629) oxalates are known to undergo radicalization to produce dibenzyl and other by-products during pyrolysis. mdpi.com
Decarboxylation : The decomposition process often involves decarboxylation, where the carboxylic acid intermediates break down to release carbon dioxide. stackexchange.com
Six-Centered Decomposition : For some esters, a six-centered decomposition mechanism (ester pyrolysis) can produce an equimolar amount of an alkene and the corresponding carboxylic acid. stackexchange.com
For this compound, the initial cleavage would likely occur at the ester bond. The long tridecenyl chain might also undergo fragmentation at elevated temperatures.
Environmental and Biological Degradation Processes
The environmental fate of this compound is primarily governed by its susceptibility to microbial degradation. Its structure, combining an aromatic ring and a long fatty acid-like chain, suggests it can be metabolized by a variety of microorganisms. arcjournals.orgresearchgate.net
Microorganisms in soil and aquatic environments possess diverse metabolic pathways to break down complex organic molecules. nih.gov The degradation of an aromatic ester like this compound would involve a two-step process: hydrolysis of the ester bond followed by the separate degradation of the resulting aromatic acid and the long-chain alcohol/alkene. frontiersin.orgnih.gov
Aerobic Degradation : In the presence of oxygen, the initial step is the hydrolysis of the ester bond, catalyzed by esterase enzymes, yielding 4-[(1E)-tridec-1-en-1-yl]benzoic acid and methanol. nih.gov
Aromatic Ring Catabolism : The resulting aromatic acid is activated to its coenzyme A (CoA) thioester, such as benzoyl-CoA. scispace.com Oxygenases then play a key role by hydroxylating the aromatic ring, which leads to ring cleavage. nih.gov The resulting aliphatic intermediates are further metabolized, often through the β-ketoadipate pathway, eventually entering central metabolic cycles like the citric acid cycle. scispace.com
Alkyl Chain Catabolism : The long tridecenyl chain, once liberated, would be degraded via the β-oxidation pathway. nih.govwikipedia.org This process involves the sequential removal of two-carbon acetyl-CoA units. Unsaturated fatty acids require additional enzymes, such as isomerases, to handle the double bonds before they can enter the β-oxidation cycle. nih.gov
Anaerobic Degradation : In the absence of oxygen, a different set of biochemical strategies is employed. nih.gov
Aromatic Ring Catabolism : The initial activation to a CoA ester still occurs. ysu.edu However, the aromatic ring is attacked by reductases rather than oxygenases. The ring is dearomatized before hydrolytic cleavage. Benzoyl-CoA is a common central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.netnih.gov
Alkyl Chain Catabolism : The long alkyl chain is still broken down, but the process is much slower and is coupled to different terminal electron acceptors like nitrate, sulfate, or carbon dioxide. researchgate.net
The breakdown of aromatic and fatty acid esters is a multi-enzyme process. The identification of these enzymes and the intermediate metabolites is crucial for understanding the complete degradation pathway.
Key Enzymes :
Esterases/Hydrolases : Catalyze the initial and critical step of cleaving the ester bond. frontiersin.org
Acyl-CoA Synthetases : Activate fatty acids and aromatic acids by attaching them to Coenzyme A, a prerequisite for further degradation. nih.govnih.gov
Oxygenases (Aerobic) : Mono- and dioxygenases introduce oxygen atoms into the aromatic ring, destabilizing it for cleavage. frontiersin.org
Reductases (Anaerobic) : Catalyze the reduction of the aromatic ring, a key step in anaerobic pathways. nih.gov
β-Oxidation Enzymes : A suite of enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase, etc.) that systematically break down the fatty acid chain. nih.gov
Key Metabolites :
Initial Metabolites : For this compound, the first metabolites would be 4-[(1E)-tridec-1-en-1-yl]benzoic acid and methanol .
Central Intermediates : Benzoyl-CoA is a key central intermediate in the degradation of many aromatic compounds under both aerobic and anaerobic conditions. nih.govnih.gov Catechol and protocatechuate are common intermediates formed after the hydroxylation of the aromatic ring in aerobic pathways. frontiersin.orgmdpi.com
Final Products : Under aerobic conditions, complete mineralization leads to carbon dioxide and water. researchgate.net
Table 2: Key Enzymes in the Biodegradation of Aromatic and Fatty Acid Esters
| Enzyme Class | Function | Relevance to Compound | Reference |
|---|---|---|---|
| Esterase / Hydrolase | Cleavage of the ester bond | Hydrolyzes this compound into its constituent acid and alcohol | frontiersin.orgnih.gov |
| Acyl-CoA Synthetase | Activation of carboxylic acids to CoA esters | Activates the resulting tridecenylbenzoic acid for further degradation | nih.govnih.gov |
| Dioxygenase | Incorporation of O2 into the aromatic ring (aerobic) | Initiates cleavage of the benzoate ring | frontiersin.org |
| Benzoyl-CoA Reductase | Reduction of the aromatic ring (anaerobic) | Initiates dearomatization of the benzoyl-CoA intermediate | nih.gov |
| β-Oxidation Pathway Enzymes | Sequential breakdown of fatty acid chains | Degrades the C13 tridecenyl side chain | nih.gov |
Atmospheric Chemical Reactions (e.g., with Hydroxyl Radicals and Ozone)
The atmospheric fate of this compound is primarily dictated by its reactions with key atmospheric oxidants. The presence of a carbon-carbon double bond in the tridecenyl substituent makes the molecule susceptible to degradation by hydroxyl radicals (•OH) and ozone (O₃). These reactions are significant pathways for the removal of the compound from the troposphere.
Reaction with Hydroxyl Radicals (•OH)
The gas-phase reaction with hydroxyl radicals is a dominant degradation pathway for many organic compounds in the atmosphere. acs.org For this compound, the •OH radical can react via two primary mechanisms: addition to the carbon-carbon double bond and hydrogen abstraction from the alkyl chain and the aromatic ring.
The addition of the •OH radical to the C=C double bond is typically the faster and more significant reaction channel for alkenes. nih.gov This electrophilic addition results in the formation of a transient, energy-rich radical adduct. This adduct can then undergo further reactions, often with molecular oxygen, to form a variety of oxygenated products.
Hydrogen abstraction can also occur, where the •OH radical removes a hydrogen atom from one of the carbon atoms in the tridecenyl chain or the benzoate group. However, for unsaturated compounds, the rate of •OH addition to the double bond is generally much faster than the rate of hydrogen abstraction. nih.gov
While specific experimental rate constants for this compound are not available, structure-activity relationship (SAR) models can provide estimates. These models are based on the known reactivity of similar chemical structures. acs.org The rate of reaction is influenced by the degree of substitution around the double bond.
Table 1: Estimated Reaction Pathways for this compound with Hydroxyl Radicals
| Reaction Pathway | Description | Expected Products (Post-Initial Reaction) |
|---|---|---|
| •OH Addition | Electrophilic addition of the hydroxyl radical to the C=C double bond, forming a radical adduct. | Hydroxylated carbon-centered radicals |
| H-Abstraction | Removal of a hydrogen atom from the alkyl chain or aromatic ring. | Carbon-centered radicals |
Reaction with Ozone (O₃)
Ozonolysis is another critical atmospheric degradation pathway for unsaturated organic compounds. libretexts.org The reaction of ozone with the double bond in the tridecenyl group of this compound initiates a process of oxidative cleavage.
The reaction proceeds through the formation of a primary ozonide (a molozonide), which is unstable and rapidly rearranges to form a more stable Criegee intermediate and a carbonyl compound. libretexts.orgmasterorganicchemistry.com The Criegee intermediate is highly reactive and can undergo various subsequent reactions, including unimolecular decay or reactions with other atmospheric species like water vapor, leading to the formation of acids, aldehydes, and other oxygenated products.
The rate of ozonolysis is influenced by the structure of the alkene, particularly the substituents around the double bond. rsc.org Structure-activity relationships (SARs) have been developed to predict the rate constants for the gas-phase ozonolysis of alkenes based on their molecular structure. rsc.orgrsc.org
Table 2: General Mechanism of Ozonolysis for this compound
| Step | Description | Intermediates/Products |
|---|---|---|
| 1. Ozone Addition | Ozone adds across the C=C double bond. | Primary Ozonide (Molozonide) |
| 2. Rearrangement | The unstable primary ozonide cleaves and rearranges. | Criegee Intermediate and a Carbonyl Compound |
| 3. Further Reactions | The Criegee intermediate reacts with other atmospheric species. | Aldehydes, Carboxylic Acids, and other oxygenated species |
The atmospheric lifetime of this compound will be determined by the combined rates of these reactions with hydroxyl radicals and ozone. The relative importance of each pathway will depend on the atmospheric concentrations of •OH and O₃, which can vary significantly with location, time of day, and altitude.
Q & A
Q. What are the standard synthetic routes for preparing methyl 4-[(1E)-tridec-1-en-1-yl]benzoate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves esterification of 4-[(1E)-tridec-1-en-1-yl]benzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl) or coupling reactions to introduce the tridecene chain. For the alkene group, a Wittig reaction or Heck coupling may be employed. Optimization includes:
- Temperature : Reflux conditions (e.g., 80–100°C) to enhance reaction efficiency .
- Catalysts : Palladium-based catalysts for coupling reactions, with precise control of ligand systems .
- Purification : Column chromatography or recrystallization to isolate high-purity product .
Yield improvements (up to 83% in similar esters) are achieved by adjusting stoichiometry and reaction time .
Q. How can researchers experimentally determine the solubility and stability of this compound?
- Methodological Answer :
- Solubility : Test in solvents (e.g., water, DMSO, ethanol) via gravimetric or UV-Vis spectrophotometry. Polar solvents like DMF enhance solubility due to the ester group’s polarity .
- Stability : Use differential scanning calorimetry (DSC) to assess thermal degradation or monitor hydrolytic stability under varying pH (e.g., acidic/basic conditions) .
These properties guide solvent selection for biological assays or material science applications .
Advanced Research Questions
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data (e.g., NMR, IR) for this compound?
- Methodological Answer :
- Cross-validation : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For geometric isomerism (E/Z), NOESY NMR or X-ray crystallography clarifies spatial arrangements .
- Computational modeling : Compare experimental IR peaks with density functional theory (DFT)-predicted vibrational frequencies .
Discrepancies in integration ratios (NMR) may require revisiting reaction conditions or purity checks .
Q. How can this compound serve as a building block in drug discovery or material science?
- Methodological Answer :
- Functionalization : Modify the alkene moiety via hydrogenation or epoxidation for tailored reactivity. The benzoate ester can undergo hydrolysis to carboxylic acid for conjugation with pharmacophores .
- Polymer synthesis : Incorporate into co-polymers via radical polymerization, leveraging the long alkyl chain for hydrophobicity in coatings .
In drug delivery systems, its amphiphilic properties enable micelle formation for hydrophobic drug encapsulation .
Q. What experimental designs are recommended to assess the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- In vitro assays : Use fluorescence-based enzymatic assays (e.g., protease or kinase inhibitors) with IC₅₀ determination. Pre-incubate the compound with target enzymes (e.g., cyclooxygenase) to measure activity loss .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., aspirin for COX inhibition).
- Molecular docking : Predict binding interactions using software like AutoDock, correlating with experimental IC₅₀ values .
Data Analysis and Experimental Design
Q. How should researchers address batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
- Statistical design : Apply factorial design (e.g., Taguchi method) to identify critical variables (e.g., catalyst loading, temperature). Replicate reactions (n ≥ 3) to quantify variability .
- Quality control : Implement HPLC with UV detection to monitor purity thresholds (>95%) across batches .
Q. What advanced techniques characterize the stereochemical purity of this compound?
- Methodological Answer :
- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, if present .
- Circular dichroism (CD) : Confirm E-configuration of the alkene by comparing CD spectra with known standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
